Cas no 1083424-17-2 (4-ethyl-1,2,5-oxadiazole-3-carboxylic acid)
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid
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- Inchi: 1S/C5H6N2O3/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
- InChI Key: WRSLBEBHVLDFNB-UHFFFAOYSA-N
- SMILES: O1N=C(CC)C(C(O)=O)=N1
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00806556-100mg |
4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 97% | 100mg |
¥3658.0 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00806556-250mg |
4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 97% | 250mg |
¥5024.0 | 2023-04-06 | |
| Enamine | EN300-1723498-0.05g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 0.05g |
$252.0 | 2023-09-20 | |
| Enamine | EN300-1723498-0.1g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 0.1g |
$376.0 | 2023-09-20 | |
| Enamine | EN300-1723498-0.25g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 0.25g |
$538.0 | 2023-09-20 | |
| Enamine | EN300-1723498-0.5g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 0.5g |
$847.0 | 2023-09-20 | |
| Enamine | EN300-1723498-1.0g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 1g |
$1086.0 | 2023-06-04 | |
| Enamine | EN300-1723498-2.5g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 2.5g |
$2127.0 | 2023-09-20 | |
| Enamine | EN300-1723498-5.0g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 5g |
$3147.0 | 2023-06-04 | |
| Enamine | EN300-1723498-10.0g |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid |
1083424-17-2 | 95% | 10g |
$4667.0 | 2023-06-04 |
4-ethyl-1,2,5-oxadiazole-3-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid
Recent Advances in the Study of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid (CAS: 1083424-17-2) and Its Applications in Chemical Biology and Medicine
4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 1083424-17-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, belonging to the oxadiazole family, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its role as a building block for bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and therapeutic potential.
The synthesis of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid has been optimized in several recent studies, with a focus on improving yield and purity. One notable approach involves the cyclization of ethyl 2-cyano-3-ethoxyacrylate under mild conditions, followed by hydrolysis to yield the target compound. This method has been reported to achieve high yields (up to 85%) and is scalable for industrial applications. Additionally, alternative synthetic routes using microwave-assisted reactions have been explored, offering reduced reaction times and improved efficiency.
In terms of biological activity, 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid has shown promise as a precursor for the development of novel antimicrobial agents. Recent in vitro studies have demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.
Beyond its antimicrobial properties, this compound has also been investigated for its potential in cancer therapy. Preliminary studies have revealed that certain derivatives of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid can induce apoptosis in cancer cell lines by modulating key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings suggest that the compound could serve as a starting point for the development of targeted anticancer agents, particularly for tumors with dysregulated kinase activity.
In the field of chemical biology, 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid has been utilized as a versatile scaffold for the design of fluorescent probes and enzyme inhibitors. For instance, researchers have successfully incorporated this moiety into probes for detecting reactive oxygen species (ROS) in live cells, leveraging its ability to undergo specific chemical transformations in the presence of ROS. Such applications highlight the compound's utility in studying cellular processes and disease mechanisms.
Despite these promising developments, challenges remain in the clinical translation of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the compound's unique chemical properties and diverse biological activities make it a compelling subject for ongoing research. Future directions may include the exploration of its use in combination therapies, as well as the development of more potent and selective derivatives.
In conclusion, 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 1083424-17-2) represents a promising scaffold in chemical biology and medicinal chemistry, with applications ranging from antimicrobial and anticancer agents to molecular probes. Continued research into its synthesis, mechanism of action, and therapeutic potential is expected to yield valuable insights and novel drug candidates in the coming years.
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